3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 687567-59-5
Cat. No.: VC4437474
Molecular Formula: C19H14BrClN2OS2
Molecular Weight: 465.81
* For research use only. Not for human or veterinary use.
![3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one - 687567-59-5](/images/structure/VC4437474.png)
Specification
CAS No. | 687567-59-5 |
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Molecular Formula | C19H14BrClN2OS2 |
Molecular Weight | 465.81 |
IUPAC Name | 3-(4-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C19H14BrClN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2 |
Standard InChI Key | OAIPYCJCVKIKER-UHFFFAOYSA-N |
SMILES | C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Framework
The compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a class of fused heterocycles combining thiophene and pyrimidine rings. Key structural features include:
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Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system with a thiophene ring fused to a pyrimidinone moiety.
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4-Bromophenyl group: A bromine-substituted phenyl ring at position 3 of the pyrimidinone.
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4-Chlorophenylmethylsulfanyl group: A sulfur-linked chlorophenylmethyl substituent at position 2.
The presence of bromine (atomic radius: 1.85 Å) and chlorine (atomic radius: 0.79 Å) introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Molecular Properties
Property | Value |
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Molecular formula | C₁₉H₁₄BrClN₂OS₂ |
Molecular weight | 479.81 g/mol |
IUPAC name | 3-(4-bromophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
Topological polar surface area | 92.3 Ų |
Synthetic Methodologies
Core Synthesis
The thieno[3,2-d]pyrimidin-4-one scaffold is typically constructed via cyclization reactions. A common approach involves:
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Gewald reaction: Condensation of a ketone (e.g., butyraldehyde) with cyanoacetate and sulfur to form 2-aminothiophene-3-carboxylate intermediates .
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Pyrimidinone formation: Reaction with chlorformamidine hydrochloride under thermal conditions to cyclize into the thieno[3,2-d]pyrimidin-4-one core .
Sulfanyl Group Attachment
The chlorophenylmethylsulfanyl moiety is introduced via nucleophilic substitution:
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Table 2: Optimization Parameters for Key Steps
Reaction Step | Conditions | Yield (%) |
---|---|---|
Cyclization | DMSO, 120°C, 2 h | 86 |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 78 |
Sulfanyl substitution | Et₃N, DMF, rt, 12 h | 65 |
Chemical Reactivity and Derivatives
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge is susceptible to oxidation:
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Sulfoxide formation: Treatment with m-chloroperbenzoic acid (mCPBA) yields the sulfoxide derivative .
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Sulfone formation: Prolonged oxidation with H₂O₂/CH₃COOH produces the sulfone .
Halogen Substitution
The bromine atom participates in cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl groups, enhancing structural diversity for drug discovery .
Biological Activity and Mechanisms
Anticancer Activity
Thieno[3,2-d]pyrimidin-4-ones act as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors:
Table 3: Biological Activity of Selected Analogs
Compound | Target Enzyme | IC₅₀ (nM) | Cell Line Activity (GI₅₀, µM) |
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1 | TS/DHFR | 8.2 | 1.5 (MCF-7) |
5f | PBP | N/A | 12.5 (S. aureus) |
Structural Insights from X-ray Crystallography
X-ray studies of related compounds reveal:
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Binding orientation: The thieno ring occupies the folate-binding site in DHFR, with the sulfanyl group forming van der Waals contacts with Phe34 .
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Halogen interactions: Bromine participates in hydrophobic packing with Leu22 and Val115 residues .
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The compound serves as a scaffold for developing kinase inhibitors and antifolate agents.
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Prodrug design: Ester derivatives (e.g., ethyl ester prodrugs) improve oral bioavailability .
Materials Science
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